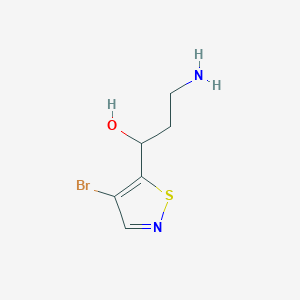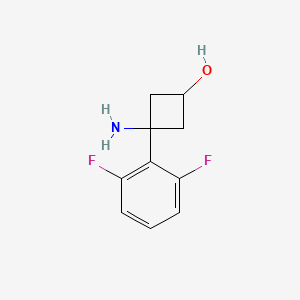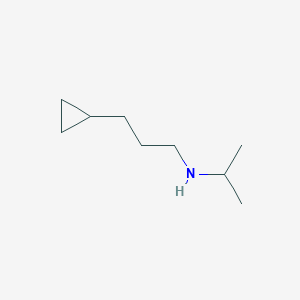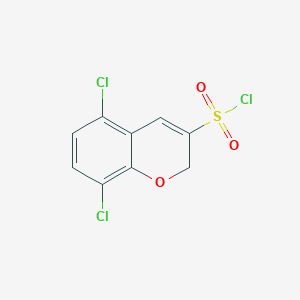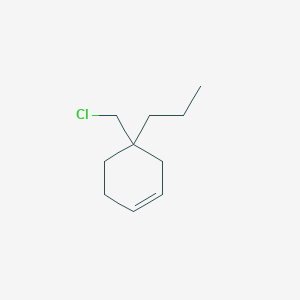
4-(Chloromethyl)-4-propylcyclohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)-4-propylcyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with a chloromethyl group and a propyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-4-propylcyclohex-1-ene typically involves the chloromethylation of 4-propylcyclohex-1-ene. One common method is the reaction of 4-propylcyclohex-1-ene with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly chloromethylating agents may be explored to reduce the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Chloromethyl)-4-propylcyclohex-1-ene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction of the double bond in the cyclohexene ring can yield the corresponding cyclohexane derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) as catalysts can be employed.
Major Products Formed
Nucleophilic Substitution: Substituted cyclohexene derivatives with various functional groups.
Oxidation: Cyclohexenone or cyclohexanol derivatives.
Reduction: 4-(Chloromethyl)-4-propylcyclohexane.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Medicinal Chemistry: Derivatives of this compound may exhibit biological activity and can be explored for potential therapeutic applications.
Industrial Chemistry: It can be used as a building block for the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(Chloromethyl)-4-propylcyclohex-1-ene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Bromomethyl)-4-propylcyclohex-1-ene: Similar in structure but with a bromomethyl group instead of a chloromethyl group.
4-(Chloromethyl)-4-ethylcyclohex-1-ene: Similar in structure but with an ethyl group instead of a propyl group.
4-(Chloromethyl)-4-methylcyclohex-1-ene: Similar in structure but with a methyl group instead of a propyl group.
Uniqueness
4-(Chloromethyl)-4-propylcyclohex-1-ene is unique due to the presence of both a chloromethyl group and a propyl group on the cyclohexene ring
Eigenschaften
Molekularformel |
C10H17Cl |
|---|---|
Molekulargewicht |
172.69 g/mol |
IUPAC-Name |
4-(chloromethyl)-4-propylcyclohexene |
InChI |
InChI=1S/C10H17Cl/c1-2-6-10(9-11)7-4-3-5-8-10/h3-4H,2,5-9H2,1H3 |
InChI-Schlüssel |
AAQONFBDWIEFFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(CCC=CC1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


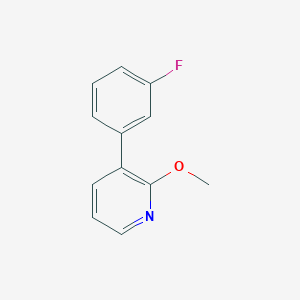
![3-(Chloromethyl)-3-methylbicyclo[3.1.0]hexane](/img/structure/B13163058.png)
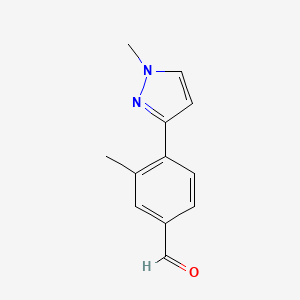

![{[2-(Chloromethyl)-3,3-dimethylbutoxy]methyl}benzene](/img/structure/B13163092.png)




![1-[2-(dimethylamino)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13163112.png)
